TDD

Beschreibung

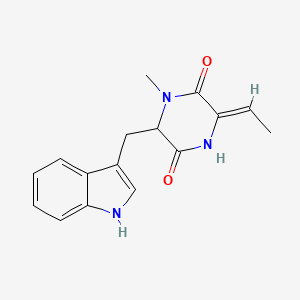

metabolite of Streptomyces spectabilis; structure

Eigenschaften

CAS-Nummer |

55062-34-5 |

|---|---|

Molekularformel |

C16H17N3O2 |

Molekulargewicht |

283.32 g/mol |

IUPAC-Name |

(3Z)-3-ethylidene-6-(1H-indol-3-ylmethyl)-1-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C16H17N3O2/c1-3-12-16(21)19(2)14(15(20)18-12)8-10-9-17-13-7-5-4-6-11(10)13/h3-7,9,14,17H,8H2,1-2H3,(H,18,20)/b12-3- |

InChI-Schlüssel |

LIHMCRDYZWJENE-BASWHVEKSA-N |

Isomerische SMILES |

C/C=C\1/C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C |

Kanonische SMILES |

CC=C1C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C |

Synonyme |

tryptophan-dehydrobutyrine diketopiperazine tryptophandehydrobutyrine diketopiperazine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Revolutionizing Macromolecule Delivery: A Technical Guide to Transdermal Drug Delivery for Sustained Release

For Researchers, Scientists, and Drug Development Professionals

The transdermal route offers a promising, non-invasive alternative for the sustained delivery of macromolecules, a class of therapeutics that includes proteins, peptides, and monoclonal antibodies. This approach circumvents the harsh environment of the gastrointestinal tract and avoids first-pass metabolism, potentially leading to improved therapeutic outcomes and patient compliance. This technical guide explores the core principles and enabling technologies for transdermal drug delivery (TDD) of macromolecules, providing a comprehensive overview of key enhancement strategies, experimental protocols, and the underlying biological mechanisms.

Overcoming the Skin Barrier: Key Enhancement Technologies

The primary obstacle to the transdermal delivery of large molecules is the stratum corneum, the outermost layer of the skin.[1] Several innovative technologies have been developed to reversibly permeabilize this barrier, facilitating the passage of macromolecules. This guide focuses on three leading physical enhancement techniques: microneedles, iontophoresis, and sonophoresis.

Microneedles: Puncturing the Barrier

Microneedle (MN) technology utilizes arrays of micron-sized needles to create transient micropores in the stratum corneum, providing a direct pathway for drug diffusion into the viable epidermis and dermis.[1][2] This minimally invasive technique is generally considered painless as the microneedles are too short to reach the nerve endings in the dermis.[3]

There are several types of microneedles, each with distinct mechanisms for drug delivery:

-

Solid Microneedles: Used to pre-treat the skin, creating microchannels into which a drug formulation is subsequently applied.

-

Coated Microneedles: The drug is coated onto the surface of the microneedles and is released as the coating dissolves in the skin.[3]

-

Dissolving Microneedles: Fabricated from biodegradable polymers that encapsulate the drug. The microneedles dissolve upon insertion into the skin, releasing the therapeutic agent.

-

Hollow Microneedles: These needles have a central bore through which a drug formulation can be infused into the skin.

The choice of microneedle type depends on the desired release profile and the physicochemical properties of the macromolecule.

Iontophoresis: An Electrically-Assisted Approach

Iontophoresis utilizes a low-level electrical current (typically <0.5 mA/cm²) to enhance the penetration of charged and hydrophilic molecules across the skin. The primary mechanisms of iontophoretic enhancement are:

-

Electroporation: The electrical current creates transient pores in the stratum corneum.

-

Electrorepulsion: Charged drug molecules are repelled from an electrode of the same charge, driving them into the skin.

-

Electro-osmosis: The flow of solvent and ions across the skin, which can carry neutral molecules along with it.

Iontophoresis has been shown to significantly increase the transdermal flux of peptides and other charged macromolecules.

Sonophoresis: The Power of Ultrasound

Sonophoresis, or phonophoresis, employs low-frequency ultrasound (20-100 kHz) to temporarily disrupt the lipid bilayers of the stratum corneum, thereby increasing skin permeability. The primary mechanism is believed to be acoustic cavitation, the formation and oscillation of microscopic bubbles in the coupling medium and within the skin, which perturbs the structure of the stratum corneum. Sonophoresis has been successfully used to deliver a variety of macromolecules, including proteins and vaccines.

Quantitative Data on Transdermal Macromolecule Delivery

The following tables summarize key quantitative data from various studies on the transdermal delivery of macromolecules using the aforementioned enhancement techniques.

Table 1: In Vitro Permeation of Macromolecules using Microneedles

| Macromolecule (Molecular Weight) | Microneedle Type | Skin Model | Permeation Enhancement (vs. Passive) | Cumulative Amount Permeated (µg/cm²) | Study Duration (h) |

| FITC-Dextran (4 kDa) | Dermaroller (1.5 mm) | Human skin | 23.44-fold | Not specified | 24 |

| FITC-Dextran (10 kDa) | Hydrogel-forming | Neonatal porcine skin | Not specified | 462.17 ± 65.85 µg | 24 |

| FITC-Dextran (150 kDa) | Hydrogel-forming | Neonatal porcine skin | Not specified | 213.54 ± 15.19 µg | 24 |

| Bovine Serum Albumin (BSA) | 1.5 mm microneedles | Porcine ear skin | ~10-fold | Not specified | Not specified |

Table 2: Transdermal Flux of Peptides and Other Macromolecules using Iontophoresis

| Macromolecule | Iontophoretic Conditions | Skin Model | Transdermal Flux (µg/cm²/h) | Enhancement Factor (vs. Passive) |

| Alanine-tryptophan dipeptide | 0.4 mA | Excised human skin | Not specified | Up to 30-fold |

| Alanine-alanine-proline-valine tetrapeptide | 0.4 mA | Excised human skin | Not specified | Up to 30-fold |

| Argireline® (Acetyl hexapeptide-3) | 0.4 mA | Excised human skin | Not specified | Up to 30-fold |

| Triptorelin acetate (B1210297) (decapeptide) | 0.4 mA | Excised human skin | Not specified | Up to 30-fold |

| Vildagliptin with Sodium Lauryl Sulfate | Not specified | Not specified | 22.96 ± 3.58 | ~4-fold |

| FITC-poly-L-lysine (FITC-PLL) | Reverse electrodialysis patch | Not specified | 0.489 ± 0.021 ng/cm² (after 7h) | ~6.7-fold |

Table 3: In Vivo Pharmacokinetic Parameters of Transdermally Delivered Macromolecules

| Macromolecule | Delivery System | Animal Model | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |

| Telmisartan | Ethosomal gel with iontophoresis | Wistar rats | 2971.5 ± 130.66 | 0.5 | Not specified |

| Lamivudine | Methylcellulose-based transdermal patch | Male Sprague-Dawley rats | Not specified | Not specified | Increased half-life by ~40-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments in the field of transdermal macromolecule delivery.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the standard procedure for assessing the permeation of a macromolecule through an excised skin sample.

-

Skin Preparation:

-

Obtain full-thickness skin from a suitable animal model (e.g., porcine ear skin) or human cadaver.

-

Carefully remove any subcutaneous fat and connective tissue.

-

Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

-

-

Franz Diffusion Cell Assembly:

-

Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and ensure no air bubbles are trapped beneath the skin.

-

Maintain the temperature of the receptor medium at 32°C ± 0.5°C using a circulating water bath to mimic physiological skin temperature.

-

-

Application of Formulation and Enhancement Technique:

-

Apply the macromolecule formulation to the surface of the skin in the donor chamber.

-

If using an enhancement technique (e.g., iontophoresis, sonophoresis), apply the respective apparatus according to the manufacturer's instructions and the study design.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

-

Analyze the concentration of the macromolecule in the collected samples using a validated analytical method (e.g., HPLC, ELISA).

-

-

Data Analysis:

-

Calculate the cumulative amount of the macromolecule permeated per unit area of the skin over time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

-

Fabrication of Dissolving Microneedles (Solvent Casting Micromolding)

This protocol describes a common method for fabricating dissolving microneedles.

-

Mold Preparation:

-

Create a negative mold of the desired microneedle geometry using techniques such as photolithography and etching of a silicon wafer to create a master mold, followed by casting with an elastomer like polydimethylsiloxane (B3030410) (PDMS).

-

-

Formulation Preparation:

-

Prepare a viscous aqueous solution containing the biodegradable polymer (e.g., carboxymethylcellulose, polyvinyl alcohol) and the macromolecule to be delivered.

-

-

One-Step Casting:

-

Cast the formulation onto the PDMS mold.

-

Apply a vacuum to fill the microneedle cavities completely.

-

Centrifuge the mold to ensure dense packing of the formulation in the needle tips.

-

Dry the formulation in the mold under controlled temperature and humidity to form solid microneedles.

-

-

Two-Step Casting (for drug concentration in the tips):

-

First, fill the microneedle cavities with the drug-containing polymer solution as described above and dry.

-

Second, cast a drug-free polymer solution over the dried microneedles to form the backing layer and dry again.

-

-

Demolding:

-

Carefully peel the resulting microneedle patch from the PDMS mold.

-

In Vivo Skin Irritation Testing in Rats (Adapted from OECD Guideline 404)

This protocol provides a framework for assessing the potential of a transdermal delivery system to cause skin irritation.

-

Animal Preparation:

-

Use healthy, young adult albino rats.

-

Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

-

-

Patch Application:

-

Apply the transdermal patch containing the macromolecule formulation to a small area of the shaved skin.

-

Secure the patch with a semi-occlusive dressing.

-

A control group with a placebo patch should be included.

-

-

Observation Period:

-

After a specified exposure period (e.g., 4 hours), remove the patch and any residual formulation.

-

Observe the animals for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Scoring:

-

Grade the severity of erythema and edema according to a standardized scoring system (e.g., Draize scale). The OECD Guideline 439 provides a method for classifying substances as irritant or non-irritant based on cell viability in reconstructed human epidermis models.

-

-

Data Analysis:

-

Calculate the Primary Irritation Index (PII) for each animal.

-

Classify the irritation potential of the formulation based on the PII scores.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the transdermal delivery of macromolecules.

Signaling Pathway: Iontophoresis-Mediated Modulation of Tight Junctions

Caption: Iontophoresis alters tight junction integrity, enhancing paracellular transport.

Experimental Workflow: In Vitro Skin Permeation Study

Caption: A stepwise workflow for conducting in vitro skin permeation studies.

Logical Relationship: Microneedle-Mediated Macromolecule Delivery

Caption: The logical sequence of events in microneedle-based macromolecule delivery.

Conclusion and Future Perspectives

Transdermal drug delivery holds immense potential for the sustained release of macromolecules, offering a patient-friendly and effective alternative to conventional administration routes. Technologies like microneedles, iontophoresis, and sonophoresis have demonstrated their ability to overcome the formidable barrier of the stratum corneum. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance this exciting field.

Future research will likely focus on the development of combination therapies (e.g., microneedles combined with iontophoresis), smart delivery systems that respond to physiological cues, and further elucidation of the complex biological interactions between these technologies and the skin. As our understanding of these mechanisms deepens, so too will our ability to design and engineer the next generation of transdermal delivery systems for macromolecules, ultimately revolutionizing the treatment of a wide range of diseases.

References

A Technical Guide to Transdermal Drug Delivery in Preclinical Research: Advantages, Disadvantages, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Transdermal drug delivery (TDD) represents a pivotal technology in pharmaceutical development, offering a non-invasive route for systemic drug administration. By delivering therapeutics through the skin, this compound systems can bypass many of the hurdles associated with oral or parenteral routes. In the preclinical phase, a thorough understanding of the benefits and limitations of this modality is critical for the effective design and interpretation of studies. This guide provides an in-depth technical overview of the advantages and disadvantages of this compound in preclinical research, complete with experimental protocols, quantitative data, and visual workflows to support drug development professionals.

Section 1: Advantages of Transdermal Drug Delivery in Preclinical Research

Transdermal delivery in preclinical models offers several distinct advantages that can enhance the quality and efficiency of drug development programs.[1][2]

-

Avoidance of First-Pass Metabolism : Drugs administered orally are subject to metabolism in the gut wall and liver before reaching systemic circulation, which can significantly reduce bioavailability. Transdermal administration circumvents this "first-pass effect," allowing for a higher proportion of the drug to reach the target site.[3][4][5] This is particularly beneficial for compounds with high hepatic clearance.

-

Stable and Sustained Plasma Concentrations : Unlike the peaks and troughs associated with bolus injections or oral dosing, transdermal patches are designed to release drugs at a controlled and predetermined rate. This results in steady plasma concentrations over an extended period, which is ideal for drugs with a narrow therapeutic window and can help in reducing the risk of under- and overdosing.

-

Reduced Animal Handling and Stress : Preclinical studies, particularly those involving rodents, benefit from methodologies that minimize animal handling. Transdermal patches can often be applied once for a duration of several days, drastically reducing the need for repeated injections or gavage. This not only improves animal welfare but also reduces stress-induced physiological changes that can confound experimental results.

-

Improved Bioavailability : By avoiding the harsh environment of the gastrointestinal tract and hepatic first-pass metabolism, this compound can lead to improved overall bioavailability for certain drugs.

-

Termination of Dosing : A unique advantage of transdermal patches is the ability to terminate drug administration simply by removing the patch. This feature is invaluable in preclinical toxicology studies if adverse effects are observed.

-

Suitability for Drugs with Short Half-Lives : Continuous delivery via a transdermal patch can extend the therapeutic utility of drugs with short biological half-lives, which would otherwise require frequent dosing.

Quantitative Data: Comparative Bioavailability

The following table summarizes preclinical data from a study on a lamivudine (B182088) transdermal patch in Sprague-Dawley rats, highlighting the enhanced pharmacokinetic profile compared to oral administration.

| Parameter | Oral Administration | Transdermal Patch | Fold Change |

| Cmax (ng/mL) | 2850 ± 150 | 450 ± 50 | ~6.3x lower peak |

| Tmax (h) | 1.0 | 8.0 | 8.0x slower |

| AUC (ng·h/mL) | 7850 ± 350 | 5815 ± 420 | ~26% lower |

| Half-life (t½) (h) | 2.5 ± 0.3 | 101 ± 12 | ~40x longer |

| Relative Bioavailability (%) | - | 74.07% | - |

| Data adapted from a study on lamivudine transdermal patches. |

Section 2: Disadvantages and Challenges in Preclinical Research

Despite its advantages, this compound is not without its limitations, particularly in the context of preclinical studies.

-

Skin Irritation and Sensitization : The drug itself, or more commonly, the adhesives and permeation enhancers in the patch, can cause local skin reactions such as erythema and edema. This can be a confounding factor in toxicology studies and may necessitate the inclusion of vehicle-only control groups.

-

Species-Specific Differences in Skin Permeability : A significant challenge in preclinical this compound research is the anatomical and physiological differences between animal and human skin. Rodent skin, for example, is generally more permeable than human skin, which can lead to an overestimation of drug absorption. Porcine skin is often considered a more predictive model due to its similarities with human skin.

-

Limited Drug Candidate Suitability : The skin's primary function is to act as a barrier. Consequently, only a select group of molecules are suitable for transdermal delivery. Ideal candidates are typically potent (requiring a daily dose of <10 mg), have a low molecular weight (<500 Da), and possess balanced lipophilicity (log P between 1 and 3).

-

Adhesion and Dosing Accuracy Issues : Ensuring a transdermal patch remains adhered to an active animal for the duration of a study can be challenging. Fur must be carefully shaved, and in some cases, protective wrappings are necessary. Patch failure or partial detachment can lead to inaccurate and variable dosing.

-

Metabolic Activity of the Skin : While this compound avoids hepatic first-pass metabolism, the skin is not metabolically inert. It contains enzymes, such as cytochrome P450s, that can metabolize drugs as they permeate, potentially altering their efficacy or producing local metabolites.

Quantitative Data: Interspecies Skin Permeability

The permeability of a drug can vary significantly across different species. The table below provides a comparison of permeability coefficients (Kp) for different compounds across various preclinical models and human skin.

| Compound | Hairless Mouse Kp (cm/h x 10⁻³) | Rat Kp (cm/h x 10⁻³) | Pig Kp (cm/h x 10⁻³) | Human Kp (cm/h x 10⁻³) |

| Caffeine | 1.5 | 0.8 | 0.4 | 0.2 |

| Testosterone | 20.0 | 15.0 | 7.0 | 5.0 |

| Estradiol | 30.0 | 22.0 | 10.0 | 8.0 |

| Fentanyl | 120.0 | 90.0 | 45.0 | 30.0 |

| Note: These are representative values compiled from various literature sources and are intended for comparative purposes. Actual values can vary based on experimental conditions. |

Section 3: Key Experimental Protocols in Preclinical this compound Research

A robust preclinical evaluation of a transdermal system involves a series of well-defined in vitro and in vivo experiments.

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

This method is the gold standard for assessing the rate at which a drug permeates through a skin sample.

-

Objective : To determine the flux (rate of permeation per unit area) of a drug from a transdermal formulation through an excised skin membrane.

-

Materials :

-

Franz diffusion cells.

-

Excised skin (porcine ear skin is a common and recommended model).

-

Receptor solution (e.g., phosphate-buffered saline, sometimes with a solubilizer like ethanol (B145695) for lipophilic drugs).

-

Magnetic stirrer and stir bars.

-

Water bath for temperature control (typically 32°C to mimic skin surface temperature).

-

Analytical instrument (e.g., HPLC) for drug quantification.

-

-

Methodology :

-

Skin Preparation : Thaw frozen porcine ear skin and carefully excise a full-thickness section. Remove any subcutaneous fat and hair.

-

Cell Assembly : Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

-

Receptor Chamber : Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the chamber.

-

Equilibration : Place the assembled cells in a water bath set to 32°C and allow the system to equilibrate.

-

Dosing : Apply a precise amount of the transdermal formulation (or the patch itself) to the surface of the skin in the donor chamber.

-

Sampling : At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.

-

Analysis : Quantify the drug concentration in each sample using a validated analytical method like HPLC.

-

-

Data Analysis : Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This study evaluates the absorption, distribution, metabolism, and excretion of the drug after transdermal application in a living organism.

-

Objective : To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) following the application of a transdermal patch.

-

Materials :

-

Sprague-Dawley or Wistar rats.

-

Transdermal patches (active and placebo).

-

Electric clippers.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Centrifuge and freezer for plasma storage.

-

Analytical instrument (e.g., LC-MS/MS) for bioanalysis.

-

-

Methodology :

-

Animal Preparation : Acclimatize rats to the housing conditions. One day prior to dosing, carefully shave the fur from a designated area on the back of each rat.

-

Dosing : Apply the transdermal patch to the shaved skin area. A light, non-occlusive wrapping may be used to prevent the animal from removing the patch.

-

Blood Sampling : Collect blood samples (typically via tail vein or saphenous vein) at specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) into anticoagulant-containing tubes.

-

Plasma Preparation : Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.

-

Bioanalysis : Determine the drug concentration in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis : Plot the mean plasma concentration versus time. Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.

Protocol 3: Skin Irritation Assessment (Modified Draize Test)

This study is essential for evaluating the local safety and tolerability of the transdermal system.

-

Objective : To assess the potential of a transdermal patch to cause skin irritation (erythema and edema).

-

Materials :

-

Albino rabbits (New Zealand White is common).

-

Test patches (active drug), placebo patches, and negative/positive controls.

-

Electric clippers.

-

Scoring system (e.g., Draize scale).

-

-

Methodology :

-

Animal Preparation : Shave the fur on the back of the rabbits 24 hours before the study to expose the test sites.

-

Patch Application : Apply the test, placebo, and control patches to different randomized sites on the back of each rabbit.

-

Exposure : The patches are typically left in place for a set period (e.g., 24 or 48 hours).

-

Observation : After patch removal, the application sites are observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours post-removal).

-

Scoring : The reactions are scored by a trained, blinded observer using a standardized scale (e.g., 0 = no reaction, 4 = severe reaction).

-

-

Data Analysis : Calculate the Primary Irritation Index (PII) for each test article by averaging the scores over the observation period. The PII is then used to classify the irritation potential (e.g., negligible, mild, moderate, severe).

Section 4: Molecular Pathways in Skin Barrier Function and Irritation

The efficacy and safety of transdermal delivery are intrinsically linked to the molecular biology of the skin. The skin barrier is a complex system involving physical components like the stratum corneum and tight junctions, as well as immunological signaling.

-

The Role of Tight Junctions : Located in the stratum granulosum, tight junctions form a crucial secondary barrier beneath the stratum corneum. They regulate the paracellular movement of ions and solutes. Some permeation enhancers used in this compound may function by transiently modulating the proteins (e.g., claudins, occludin) that form these junctions.

-

Inflammatory Signaling in Skin Irritation : Skin irritation from a transdermal patch is an inflammatory response. Excipients or the drug can act as haptens or irritants, triggering keratinocytes to release pro-inflammatory cytokines and chemokines (e.g., IL-1α, TNF-α). This initiates a signaling cascade, recruiting immune cells like Langerhans cells and T-cells, leading to the clinical signs of erythema and edema.

Conclusion

Transdermal drug delivery offers a powerful platform in preclinical research, providing benefits in pharmacokinetic control, animal welfare, and bioavailability. However, researchers must navigate significant challenges, including species-specific skin differences, potential for local irritation, and the physicochemical limitations of drug candidates. A successful preclinical this compound program relies on a systematic approach, integrating in vitro permeation studies to screen formulations, followed by well-designed in vivo pharmacokinetic and safety studies to validate performance. By understanding both the high-level advantages and the detailed experimental and molecular considerations, drug development professionals can effectively leverage this compound to advance promising therapeutic candidates toward clinical trials.

References

A Comprehensive Review of Successful Transdermal Drug Delivery Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Transdermal drug delivery systems (TDDS) have emerged as a significant and successful alternative to traditional oral and parenteral drug administration routes. By delivering therapeutic agents through the skin, these systems offer a multitude of advantages, including the avoidance of first-pass metabolism, sustained and controlled drug release, improved patient compliance, and the ability to terminate drug administration by simply removing the system. This technical guide provides a comprehensive literature review of successful transdermal drug delivery applications, with a focus on the core requirements of data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.

Successfully Marketed Transdermal Drug Delivery Systems

A number of drugs have been successfully formulated into transdermal patches for a variety of therapeutic indications. These successes are largely attributed to the physicochemical properties of the drug molecules, such as low molecular weight, high potency, and appropriate lipophilicity, which allow for effective permeation through the skin barrier. The following table summarizes key quantitative data for several prominent examples of successful transdermal drug delivery applications.

| Drug | Therapeutic Indication | Brand Name (example) | Patch Type | Daily Dose (mg/day) | Steady-State Plasma Concentration (Css) | Bioavailability (%) |

| Scopolamine | Motion sickness, postoperative nausea and vomiting | Transderm Scōp® | Reservoir | ~1.0 over 3 days | 56-245 pg/mL[1] | ~87% (transdermal) vs. ~2.6% (oral)[1] |

| Nitroglycerin | Angina pectoris | Nitro-Dur® | Matrix | 0.2 - 0.8 mg/hr | Varies with dose | ~72% (topical) vs. <1% (oral)[2] |

| Fentanyl | Chronic pain | Duragesic® | Reservoir/Matrix | 12.5 - 100 µg/hr | Dose-dependent | ~92%[3] |

| Nicotine | Smoking cessation | NicoDerm CQ® | Matrix | 7 - 21 mg/24 hr | 5-17 ng/mL (average)[4] | ~68-76% |

| Estradiol | Menopausal symptoms, osteoporosis prevention | Vivelle-Dot® | Matrix | 0.025 - 0.1 mg/day | ~23-100 ng/L (dose-dependent) | ~20 times higher than oral |

Core Experimental Protocols for TDDS Evaluation

The development and approval of transdermal drug delivery systems rely on rigorous in vitro and in vivo testing to ensure safety, efficacy, and quality. The following sections detail the methodologies for two of the most critical in vitro experiments: in vitro release testing (IVRT) and in vitro skin permeation testing (IVPT).

In Vitro Release Testing (IVRT) using USP Apparatus 5 (Paddle over Disk)

Objective: To determine the rate and extent of drug release from a transdermal patch into a dissolution medium. This test is crucial for quality control and for ensuring batch-to-batch consistency.

Detailed Methodology:

-

Apparatus Setup:

-

Utilize a USP Apparatus 5 (Paddle over Disk).

-

The dissolution vessel is typically a 1-liter glass vessel.

-

The paddle is positioned at a specified distance (e.g., 25 ± 2 mm) from the surface of the disk assembly holding the patch.

-

The temperature of the dissolution medium is maintained at 32 ± 0.5 °C to simulate skin surface temperature.

-

-

Preparation of the Disk Assembly:

-

Cut the transdermal patch to the specified size.

-

Place the patch on a suitable disk assembly (e.g., a glass disk). The release liner is removed, and the adhesive side is secured to the disk. A membrane may be used to cover the release surface, depending on the specific method.

-

-

Dissolution Medium:

-

The choice of dissolution medium depends on the solubility of the drug. For hydrophilic drugs, phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4) is commonly used. For lipophilic drugs, surfactants or co-solvents may be added to maintain sink conditions.

-

The medium should be deaerated before use to prevent the formation of bubbles on the patch surface.

-

-

Experimental Procedure:

-

Place the disk assembly with the patch at the bottom of the dissolution vessel.

-

Fill the vessel with the specified volume of pre-warmed and deaerated dissolution medium.

-

Lower the paddle into the vessel and start the rotation at a specified speed (e.g., 50 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the dissolution medium for analysis.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

-

-

Sample Analysis:

-

Analyze the collected samples for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

-

Data Analysis:

-

Calculate the cumulative amount of drug released per unit area of the patch at each time point.

-

Plot the cumulative amount of drug released versus time to obtain the release profile.

-

The release rate (flux) can be determined from the slope of the linear portion of the release profile.

-

In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

Objective: To evaluate the permeation of a drug from a transdermal formulation through a skin membrane. This experiment is a critical component of preclinical development to predict in vivo performance.

Detailed Methodology:

-

Apparatus Setup:

-

Utilize a vertical Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by the skin membrane.

-

The receptor chamber is filled with a receptor solution and typically has a sampling port.

-

The temperature of the receptor solution is maintained at 32 ± 1 °C by a circulating water jacket to mimic physiological skin temperature.

-

The receptor solution is continuously stirred with a magnetic stir bar to ensure a uniform concentration.

-

-

Skin Membrane Preparation:

-

Excised human or animal (e.g., porcine or rodent) skin is commonly used. Full-thickness skin or dermatomed skin (epidermis and a portion of the dermis) can be utilized.

-

The hair is carefully removed, and the subcutaneous fat is gently scraped off.

-

The skin is then cut into sections to fit the diffusion cells. The integrity of the skin barrier should be assessed before the experiment.

-

-

Mounting the Skin:

-

Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

-

Ensure there are no air bubbles between the skin and the receptor solution.

-

-

Receptor Solution:

-

The receptor solution should maintain sink conditions, meaning the concentration of the drug in the receptor chamber should not exceed 10% of its solubility in the medium.

-

PBS (pH 7.4) is often used for water-soluble drugs. For poorly water-soluble drugs, co-solvents or proteins (e.g., bovine serum albumin) may be added to the receptor solution to enhance solubility.

-

The receptor solution should be deaerated before use.

-

-

Experimental Procedure:

-

Apply the transdermal patch to the surface of the skin in the donor chamber.

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling port.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.

-

-

Sample Analysis:

-

Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²).

-

Plot the cumulative amount of drug permeated versus time.

-

The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of the cumulative permeation profile.

-

The lag time (tL) is determined by extrapolating the linear portion of the curve to the x-axis.

-

The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the concentration of the drug in the donor compartment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in the mechanism of action of successful transdermal drugs and a typical workflow for the development and evaluation of a transdermal delivery system.

Signaling Pathways

Experimental Workflow

Conclusion

The successful application of transdermal drug delivery has revolutionized the administration of a wide range of therapeutic agents. The examples highlighted in this guide demonstrate the potential of TDDS to improve therapeutic outcomes and patient quality of life. A thorough understanding of the physicochemical properties of the drug, the intricacies of skin permeation, and the rigorous experimental evaluation required is paramount for the successful development of new transdermal products. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of successful applications, detailed experimental methodologies, and visual representations of the underlying biological and developmental processes. As technology continues to advance, the scope of transdermal drug delivery is expected to expand, offering innovative solutions for a broader range of medical conditions.

References

An In-Depth Technical Guide to Skin Permeation Pathways for Different Classes of Chemical Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary pathways governing the permeation of chemical compounds through the human skin. Understanding these intricate routes is paramount for the successful design and development of transdermal drug delivery systems, as well as for assessing the risk of systemic exposure to topical substances. This document details the principal permeation pathways, the influence of physicochemical properties of compounds on route selection, quantitative permeability data, detailed experimental protocols for assessing skin penetration, and a review of key signaling pathways that regulate the skin's barrier function.

The Structure of the Skin Barrier

The skin, the body's largest organ, serves as a formidable barrier against the external environment. Its outermost layer, the stratum corneum (SC), is the principal obstacle to percutaneous absorption. The SC is often described by the "brick and mortar" model, where the "bricks" are terminally differentiated keratinocytes called corneocytes, and the "mortar" is a continuous lipid matrix composed of ceramides, cholesterol, and free fatty acids. The complex and tortuous nature of this lipid matrix is the primary determinant of the skin's low permeability to most exogenous substances.

Principal Pathways of Skin Permeation

The passage of molecules across the skin can occur through three main routes: the intercellular, transcellular, and transappendageal pathways. The physicochemical properties of a permeant, such as its molecular weight, lipophilicity (log P), and ionization state, largely dictate the predominant pathway.

-

Intercellular Pathway: This is the most common route for the permeation of lipophilic (fat-soluble) compounds. Molecules traverse the skin by weaving through the continuous lipid matrix surrounding the corneocytes.[1] The tortuous path through the lipid lamellae presents a significant diffusional resistance.

-

Transcellular Pathway: This route involves the sequential partitioning of molecules from the extracellular lipid matrix into the corneocytes, traversing the hydrated keratin (B1170402) structures within these cells, and then partitioning back into the lipid matrix.[2] While it offers a more direct path in terms of distance, it requires the compound to repeatedly cross hydrophilic and lipophilic domains. This pathway is generally favored by small, hydrophilic (water-soluble) molecules.[3]

-

Transappendageal (or Shunt) Pathway: This route involves permeation through hair follicles, sebaceous glands, and sweat ducts. Although these appendages constitute only a small fraction of the total skin surface area (approximately 0.1%), they can be a significant pathway for large molecules, ions, and polar compounds that are unable to efficiently cross the stratum corneum.[4] This route can also act as a reservoir for topically applied substances.

Below is a logical diagram illustrating the relationship between permeant properties and the preferred permeation pathway.

Caption: Relationship between permeant properties and permeation pathways.

Quantitative Data on Skin Permeability

The permeability of a chemical compound across the skin is quantified by its permeability coefficient (Kp). This value is influenced by the compound's physicochemical properties and the specific characteristics of the skin. The following tables summarize experimental Kp values for various classes of chemical compounds, primarily sourced from the HuskinDB database, which contains curated data from in vitro human skin permeation studies.[4]

Table 1: Permeability Coefficients of Selected Hydrophilic Compounds

| Compound | Molecular Weight ( g/mol ) | log P | log Kp (cm/s) |

| Caffeine | 194.19 | -0.07 | -3.45 |

| Mannitol | 182.17 | -3.10 | -5.15 |

| Urea | 60.06 | -1.99 | -4.49 |

| Salicylic Acid | 138.12 | 2.26 | -2.89 |

| 5-Fluorouracil | 130.08 | -0.89 | -4.19 |

Table 2: Permeability Coefficients of Selected Lipophilic Compounds

| Compound | Molecular Weight ( g/mol ) | log P | log Kp (cm/s) |

| Testosterone | 288.42 | 3.32 | -2.62 |

| Estradiol | 272.38 | 4.01 | -2.51 |

| Progesterone | 314.46 | 3.87 | -2.39 |

| Nicotine | 162.23 | 1.17 | -2.92 |

| Ibuprofen | 206.29 | 3.97 | -2.44 |

Table 3: Permeability Coefficients of Ionized vs. Non-Ionized Species

The permeability of ionizable compounds is highly pH-dependent. Generally, the non-ionized form is significantly more permeable than the ionized form due to its greater lipophilicity.

| Compound | pKa | Species | log Kp (cm/s) | Reference |

| Indomethacin | 4.5 | Non-ionized | -4.55 | |

| Ionized | -6.82 | |||

| Chromone-2-carboxylic acid | <2 | Non-ionized | ~ -3 | |

| Ionized | ~ -7 |

Note: The Kp values presented are averages or representative values from the literature and can vary depending on experimental conditions.

Experimental Protocols for Assessing Skin Permeation

Several in vitro and in vivo methods are employed to evaluate the permeation of chemical compounds through the skin. The following sections provide detailed methodologies for key experiments.

In Vitro Permeation Study using Franz Diffusion Cells

The Franz diffusion cell is the most widely used in vitro system for assessing the percutaneous absorption of drugs and other chemicals.

Objective: To measure the rate of permeation of a test compound through an excised skin sample.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline, PBS)

-

Test formulation containing the compound of interest

-

Magnetic stirrer and stir bars

-

Water bath for temperature control (32°C for skin surface)

-

Syringes for sampling

-

Analytical instrument for quantifying the compound (e.g., HPLC)

Methodology:

-

Skin Preparation:

-

Thaw frozen skin at room temperature.

-

Carefully remove subcutaneous fat and connective tissue from the dermal side using a scalpel.

-

Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

-

Equilibrate the skin sections in PBS for 30 minutes before mounting.

-

-

Franz Cell Assembly:

-

Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor chamber.

-

Clamp the two chambers together securely.

-

-

Experiment Initiation:

-

Place the assembled Franz cells in a water bath maintained at a temperature that ensures the skin surface is at 32°C.

-

Allow the system to equilibrate for at least 30 minutes.

-

Apply a known amount of the test formulation to the surface of the skin in the donor chamber.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor solution from the sampling arm.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the collected samples using a validated analytical method.

-

-

Data Analysis:

-

Calculate the cumulative amount of the compound permeated per unit area of the skin at each time point.

-

Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

-

The permeability coefficient (Kp) can be calculated using the following equation: Kp = Jss / Cd where Cd is the concentration of the compound in the donor chamber.

-

The following diagram illustrates the workflow of a typical Franz diffusion cell experiment.

Caption: Workflow for a Franz diffusion cell experiment.

Tape Stripping Method

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum to determine the concentration of a topically applied substance within this skin layer.

Objective: To quantify the amount and distribution of a compound in the stratum corneum.

Materials:

-

Adhesive tape discs (e.g., D-Squame®)

-

Forceps

-

Vials for tape storage

-

Solvent for extraction

-

Analytical instrument for quantification

Methodology:

-

Application of Test Substance:

-

Apply the formulation containing the test substance to a defined area of the skin (in vivo or ex vivo).

-

At the end of the exposure period, gently remove any excess formulation from the skin surface.

-

-

Tape Stripping Procedure:

-

Firmly press an adhesive tape disc onto the treated skin area for a consistent duration (e.g., 10 seconds).

-

Remove the tape strip rapidly and uniformly.

-

Place the tape strip in a labeled vial.

-

Repeat the process with new tape strips on the same skin area to progressively remove deeper layers of the stratum corneum. The number of strips can vary depending on the study objective.

-

-

Extraction:

-

Add a suitable solvent to each vial containing a tape strip.

-

Vortex or sonicate the vials to extract the compound from the tape and the corneocytes.

-

-

Analysis:

-

Analyze the concentration of the compound in the solvent extract using a validated analytical method.

-

-

Data Analysis:

-

The amount of compound on each tape strip is determined.

-

A concentration profile of the compound within the stratum corneum can be constructed by plotting the amount of compound per strip against the strip number.

-

The workflow for the tape stripping method is depicted below.

Caption: Workflow for the tape stripping method.

In Vivo Microdialysis

Microdialysis is a minimally invasive in vivo technique used to sample the interstitial fluid of the dermis to measure the concentration of a topically applied compound that has permeated the skin.

Objective: To continuously monitor the concentration of a compound in the dermal interstitial fluid over time.

Materials:

-

Microdialysis probe

-

Microperfusion pump

-

Fraction collector

-

Perfusion fluid (e.g., Ringer's solution)

-

Analytical instrument for quantification

Methodology:

-

Probe Insertion:

-

A small guide cannula is inserted into the dermis of the subject (human or animal).

-

The microdialysis probe is then introduced through the guide cannula, which is subsequently removed.

-

The probe is secured in place.

-

-

Equilibration:

-

The probe is perfused with a physiological solution at a low, constant flow rate (e.g., 0.5-5 µL/min).

-

An equilibration period is allowed for the tissue to recover from the insertion trauma.

-

-

Application of Formulation:

-

The test formulation is applied to the skin surface directly above the microdialysis probe.

-

-

Dialysate Collection:

-

The perfusate, now containing analytes that have diffused from the interstitial fluid across the dialysis membrane (the dialysate), is collected in small vials at regular intervals using a fraction collector.

-

-

Sample Analysis:

-

The concentration of the compound in the dialysate is determined using a highly sensitive analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

The concentration in the dialysate is related to the absolute concentration in the interstitial fluid through a calibration factor known as the "recovery."

-

A concentration-time profile of the compound in the dermis is generated.

-

The following diagram outlines the in vivo microdialysis workflow.

Caption: Workflow for an in vivo microdialysis experiment.

Signaling Pathways Regulating Skin Barrier Function

The integrity of the skin barrier is not static but is dynamically regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing strategies to modulate skin permeability for enhanced drug delivery or to restore a compromised barrier in dermatological diseases.

The CARD14-MYC Signaling Pathway

Recent research has identified a novel signaling pathway involving Caspase Recruitment Domain Family Member 14 (CARD14) and the MYC proto-oncogene that plays a critical role in maintaining epidermal homeostasis. CARD14 acts as a scaffold protein in keratinocytes, and its activation leads to the regulation of two distinct downstream pathways that contribute to the skin's barrier function.

-

CARD14-NF-κB Pathway: This pathway is involved in establishing the antimicrobial barrier of the skin.

-

CARD14-MYC Pathway: This newly discovered pathway is crucial for building the physical barrier of the skin. CARD14 directly binds to and regulates MYC, a transcription factor that controls cell growth and proliferation. Proper interaction between CARD14 and MYC is essential for healthy skin barrier function. Dysregulation of this pathway is associated with inflammatory skin diseases such as atopic dermatitis and psoriasis.

The following diagram illustrates the dual signaling roles of CARD14 in keratinocytes.

Caption: Dual signaling pathways of CARD14 in skin barrier function.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. mTOR signaling is organized into two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions. In the epidermis, mTOR signaling is crucial for proper keratinocyte differentiation and the formation of the skin barrier.

-

mTORC1: This complex is sensitive to rapamycin and plays a key role in promoting protein synthesis and cell growth in response to growth factors and nutrients. In the skin, mTORC1 activity is high in the basal, proliferative layer of the epidermis and decreases as keratinocytes differentiate.

-

mTORC2: This complex is involved in cell survival and cytoskeletal organization. It contributes to the later stages of keratinocyte differentiation and the establishment of a functional barrier.

Dysregulation of mTOR signaling is implicated in various skin diseases, including psoriasis and skin cancer. The diagram below provides a simplified overview of the mTOR signaling pathway in the context of epidermal function.

Caption: Simplified overview of the mTOR signaling pathway in the epidermis.

Conclusion

A thorough understanding of the pathways of skin permeation and the factors that govern them is indispensable for the rational design of effective and safe topical and transdermal therapies. The choice of permeation pathway is intricately linked to the physicochemical properties of the permeating molecule. This guide has provided an in-depth overview of these pathways, supported by quantitative permeability data and detailed experimental protocols for their investigation. Furthermore, the elucidation of key signaling pathways, such as CARD14-MYC and mTOR, that regulate the skin's barrier function opens new avenues for the development of novel strategies to modulate skin permeability and treat a variety of dermatological conditions. As research in this field continues to advance, a multidisciplinary approach combining formulation science, skin biology, and advanced analytical techniques will be essential for unlocking the full potential of the skin as a route for drug administration.

References

- 1. CARD14E138A signalling in keratinocytes induces TNF-dependent skin and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HuskinDB, a database for skin permeation of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Fragment contribution models for predicting skin permeability using HuskinDB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stratum Corneum: A Formidable Barrier to Transdermal Drug Delivery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary obstacle to the effective delivery of therapeutic agents through the skin. Its unique "brick and mortar" structure, composed of terminally differentiated keratinocytes (corneocytes) embedded in a lipid-rich extracellular matrix, creates a highly efficient barrier that limits the passage of most drug molecules. Understanding the intricate structure and function of the stratum corneum is paramount for the rational design and development of successful transdermal drug delivery systems. This guide provides a comprehensive overview of the stratum corneum's role in limiting drug absorption, details key experimental methodologies for its characterization, and explores the signaling pathways governing its formation and barrier function.

The Architecture of the Stratum Corneum Barrier

The barrier properties of the stratum corneum arise from its distinct composition and organization. It is comprised of approximately 40% protein (primarily keratin), 40% water, and a crucial 20% lipid component on a dry weight basis[1].

The "Brick and Mortar" Model: This widely accepted model describes the stratum corneum as having corneocytes as the "bricks" and the intercellular lipid matrix as the "mortar"[2].

-

Corneocytes (The Bricks): These are flattened, anucleated, and keratin-rich cells that provide structural integrity. They are surrounded by a cornified envelope, a highly cross-linked protein structure that includes essential proteins like loricrin, involucrin, and filaggrin[3][4]. Filaggrin, in particular, is crucial for the aggregation of keratin (B1170402) filaments and is later degraded into natural moisturizing factors (NMFs) that hydrate (B1144303) the stratum corneum[5].

-

Intercellular Lipid Matrix (The Mortar): This continuous lipid domain is the principal pathway for the permeation of most drugs. It is primarily composed of ceramides, cholesterol, and free fatty acids in an equimolar ratio. These lipids are organized into highly ordered lamellar structures that create a tortuous path for diffusing molecules, significantly hindering their transport.

Routes of Transdermal Drug Absorption

For a drug to reach the systemic circulation after topical application, it must first traverse the stratum corneum. There are three potential pathways for this passage:

-

Intercellular Route: This is the most common pathway for transdermal drug absorption, where molecules wind their way through the continuous lipid matrix surrounding the corneocytes. The physicochemical properties of the drug, particularly its lipophilicity, are critical for partitioning into and diffusing through this lipid domain.

-

Transcellular Route: This pathway involves the sequential partitioning of a drug molecule through the corneocytes and the intervening lipid layers. This route is generally considered less significant for most drugs due to the need to cross multiple hydrophilic and lipophilic domains.

-

Appendageal Route (Shunt Pathway): This route involves bypassing the continuous stratum corneum by entering through hair follicles and sweat ducts. While this pathway can be important for the initial onset of action and for ions and large polar molecules, its overall contribution to steady-state drug flux is limited due to the small surface area occupied by these appendages (approximately 0.1% of the total skin surface).

Physicochemical Properties of Drugs Influencing Transdermal Absorption

The ability of a drug to penetrate the stratum corneum is largely dictated by its physicochemical properties. Key parameters include:

-

Molecular Weight: Generally, molecules with a molecular weight of 500 Daltons or less are more likely to be successful candidates for transdermal delivery.

-

Lipophilicity (Log P): An optimal balance between lipophilicity and hydrophilicity is crucial. A drug must be sufficiently lipophilic to partition into the stratum corneum's lipid matrix, but also possess some aqueous solubility to partition out of the stratum corneum into the more aqueous viable epidermis. An ideal log P value is typically in the range of 1 to 3.

-

pKa: The ionization state of a drug is a critical factor, as the un-ionized form is generally more lipid-soluble and therefore permeates the stratum corneum more readily than the ionized form.

Quantitative Analysis of Transdermal Drug Absorption

The permeation of a drug across the stratum corneum can be quantitatively described by several key parameters. These values are essential for predicting the in vivo performance of transdermal formulations.

| Drug | Molecular Weight (Da) | Log P (octanol/water) | Permeability Coefficient (Kp) (cm/h) | Diffusion Coefficient (D) in SC (cm²/h) | Partition Coefficient (K) (SC/Vehicle) |

| Caffeine | 194.19 | -0.07 | 1.5 x 10⁻⁴ | 5.0 x 10⁻³ | 8 |

| Diclofenac | 296.15 | 4.51 | 2.5 x 10⁻³ | - | - |

| Estradiol | 272.38 | 4.01 | 3.3 x 10⁻³ | - | - |

| Fentanyl | 336.47 | 4.05 | 1.2 x 10⁻² | - | - |

| Hydrocortisone (B1673445) | 362.46 | 1.61 | 2.8 x 10⁻⁴ | 4.6 x 10⁻⁶ (in water) | 8.22 |

| Ibuprofen | 206.29 | 3.97 | 1.8 x 10⁻³ | - | - |

| Lidocaine | 234.34 | 2.44 | 1.5 x 10⁻² | - | - |

| Nicotine | 162.23 | 1.17 | 3.0 x 10⁻³ | - | - |

| Nitroglycerin | 227.09 | 1.62 | 2.0 x 10⁻² | - | - |

| Testosterone | 288.42 | 3.32 | 1.8 x 10⁻³ | - | - |

Note: The values presented in this table are compiled from various sources and may vary depending on the specific experimental conditions. The diffusion coefficient for hydrocortisone is provided for an aqueous medium as a reference.

Experimental Protocols for Assessing Stratum Corneum Barrier Function

Several well-established in vitro and in vivo methods are employed to evaluate the integrity of the stratum corneum and to quantify the permeation of topically applied substances.

In Vitro Skin Permeation Study using Franz Diffusion Cells

The Franz diffusion cell is the gold standard for in vitro testing of transdermal drug delivery. This apparatus allows for the measurement of drug permeation through an excised skin sample.

Detailed Methodology:

-

Membrane Preparation:

-

Excised human or animal (e.g., porcine) skin is commonly used. The subcutaneous fat is carefully removed.

-

The skin may be used as a full-thickness membrane or dermatomed to a specific thickness (typically 200-400 µm).

-

The prepared skin membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

-

-

Receptor Fluid:

-

The receptor chamber is filled with a receptor fluid, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.

-

For poorly water-soluble drugs, a co-solvent such as ethanol (B145695) or polyethylene (B3416737) glycol may be added to the receptor fluid to maintain sink conditions.

-

The receptor fluid is continuously stirred and maintained at 32°C to simulate the temperature of the skin surface.

-

-

Dosing:

-

A known quantity of the drug formulation is applied to the surface of the stratum corneum in the donor chamber.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor chamber.

-

An equal volume of fresh, pre-warmed receptor fluid is immediately added to maintain a constant volume.

-

-

Analysis:

-

The concentration of the drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

The cumulative amount of drug permeated per unit area is plotted against time.

-

The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

-

The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

-

Transepidermal Water Loss (TEWL) Measurement

TEWL is a non-invasive in vivo method used to assess the integrity of the stratum corneum barrier. A compromised barrier results in increased water evaporation from the skin surface.

Detailed Methodology:

-

Acclimatization:

-

The subject should be acclimatized to the room conditions (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before the measurement.

-

The measurement site should be clean and dry.

-

-

Measurement:

-

A TEWL probe is placed gently on the skin surface. The probe contains sensors that measure the water vapor gradient.

-

The measurement should be taken in a draft-free environment to avoid erroneous readings.

-

Multiple readings are typically taken and averaged to ensure accuracy.

-

-

Data Interpretation:

-

TEWL is expressed in units of g/m²/h.

-

An increase in TEWL indicates a disruption of the stratum corneum barrier function.

-

Tape Stripping

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum. This method allows for the quantification of a topically applied substance within the stratum corneum at different depths.

Detailed Methodology:

-

Application of Formulation:

-

A defined amount of the drug formulation is applied to a specific area of the skin.

-

-

Tape Stripping Procedure:

-

After a predetermined time, an adhesive tape is firmly pressed onto the application site and then rapidly removed.

-

This process is repeated multiple times (typically 10-20 strips) on the same area. Each tape strip removes a layer of corneocytes.

-

-

Analysis:

-

The amount of drug on each tape strip is extracted and quantified using an appropriate analytical method.

-

The amount of stratum corneum removed on each strip can be determined by weighing the tape before and after stripping or by protein analysis.

-

-

Data Analysis:

-

A concentration-depth profile of the drug within the stratum corneum can be constructed by plotting the amount of drug per unit area against the cumulative amount of stratum corneum removed.

-

Signaling Pathways Regulating Stratum Corneum Barrier Function

The formation and maintenance of a competent stratum corneum barrier are tightly regulated by a complex network of signaling pathways that control keratinocyte proliferation, differentiation, and the synthesis of key structural proteins and lipids.

Calcium Signaling in Keratinocyte Differentiation

A calcium gradient exists in the epidermis, with low concentrations in the basal layer and high concentrations in the granular layer. This gradient is a key regulator of keratinocyte differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. scitepress.org [scitepress.org]

- 3. Frontiers | In vitro percutaneous penetration test overview [frontiersin.org]

- 4. Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Concepts of Passive Versus Active Transdermal Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transdermal drug delivery offers a non-invasive route for systemic administration, bypassing first-pass metabolism and providing controlled drug release. This technical guide provides an in-depth exploration of the core principles differentiating passive and active transdermal delivery systems. We delve into the mechanisms of drug permeation across the skin barrier, present comparative quantitative data for various delivery methods, and provide detailed experimental protocols for in vitro assessment. Furthermore, this guide utilizes Graphviz visualizations to elucidate key pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

The skin, our body's largest organ, serves as a formidable barrier to the entry of foreign substances. This barrier function is primarily attributed to the outermost layer, the stratum corneum (SC), a "brick and mortar" structure of corneocytes embedded in a lipid matrix.[1] Transdermal drug delivery systems (TDDS) are designed to overcome this barrier to deliver therapeutic agents to the systemic circulation.[2] These systems can be broadly categorized into two main types: passive and active delivery.

Passive transdermal delivery relies on the physicochemical properties of the drug and vehicle to drive diffusion across the skin, following the concentration gradient.[3] This method is generally limited to potent, low-molecular-weight (<500 Da), and moderately lipophilic drugs.[3]

Active transdermal delivery , on the other hand, employs external energy or physical mechanisms to enhance drug permeation across the skin.[4] These techniques can significantly expand the range of deliverable drugs to include hydrophilic molecules, macromolecules, and peptides. This guide will explore the foundational concepts of both passive and active strategies, providing a comparative analysis to aid in the rational design and evaluation of transdermal delivery systems.

Mechanisms of Transdermal Drug Permeation

Passive Diffusion Pathways

Passive drug transport across the skin primarily occurs through three potential pathways:

-

Intercellular (Tortuous) Pathway: The most common route for most molecules, where the drug diffuses through the lipid matrix surrounding the corneocytes in the stratum corneum.

-

Transcellular (Intracellular) Pathway: The drug passes directly through the corneocytes and the intervening lipid matrix. This route is generally considered less significant due to the need to partition multiple times between the lipophilic and hydrophilic domains of the cells and lipids.

-

Appendageal (Shunt) Pathway: The drug permeates through hair follicles and sweat ducts. While this route offers a lower diffusional resistance, it constitutes a very small fraction of the total skin surface area (~0.1%) and is therefore considered a minor pathway for most drugs.

The rate of passive diffusion is governed by Fick's first law of diffusion, which states that the steady-state flux (J) is directly proportional to the concentration gradient of the drug across the membrane.

Visualizing Passive Diffusion

References

- 1. Assessment of diclofenac permeation with different formulations: anti-inflammatory study of a selected formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.8. Skin Permeation and In Vitro Drug Release Studies [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of New Chemical Enhancers for Transdermal Penetration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and evaluation of new chemical enhancers for transdermal drug delivery. The content is structured to serve as a practical resource, offering detailed experimental protocols, comparative quantitative data, and visualizations of key processes and mechanisms. The primary focus is on providing actionable information for professionals engaged in the research and development of transdermal therapeutic systems.

Introduction to Transdermal Drug Delivery and the Stratum Corneum Barrier

Transdermal drug delivery offers a non-invasive route for systemic drug administration, avoiding first-pass metabolism and providing controlled release for prolonged therapeutic effect. However, the formidable barrier of the outermost layer of the skin, the stratum corneum (SC), significantly limits the permeation of most therapeutic agents. The SC is composed of keratin-filled corneocytes embedded in a highly organized lipid matrix, which acts as the primary barrier to drug absorption. Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the SC, thereby facilitating the transport of drug molecules into the systemic circulation. The discovery of novel, effective, and safe chemical enhancers is a critical area of research in the development of transdermal drug delivery systems.

Classes and Mechanisms of Chemical Penetration Enhancers

Chemical penetration enhancers can be broadly classified based on their chemical structure. Their primary mechanism of action involves the disruption of the highly ordered structure of the stratum corneum lipids, interaction with intracellular proteins, or improvement of drug partitioning into the stratum corneum[1].

Terpenes

Terpenes, components of essential oils, are widely investigated as safe and effective penetration enhancers.[2] They are believed to enhance skin permeation by disrupting the lipid bilayer of the SC and improving drug partitioning. Monoterpenes, due to their smaller molecular size, are generally more effective.

Fatty Acids

Fatty acids, such as oleic acid and lauric acid, enhance transdermal delivery by fluidizing the intercellular lipids of the stratum corneum.[3] Their efficacy is influenced by their chain length and degree of saturation, with unsaturated fatty acids generally showing higher enhancement effects.[3]

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points composed of organic cations and organic or inorganic anions. They have emerged as promising penetration enhancers due to their tunable physicochemical properties.[4] Their mechanism involves the disruption of the cellular integrity of the SC, fluidization of lipids, and creation of diffusional pathways.

Deep Eutectic Solvents (DES)

Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid at room temperature. They are considered "green" solvents and have shown potential as effective and safe penetration enhancers. DES can enhance drug solubility and partitioning into the skin.

The general mechanism of action for most chemical enhancers involves the perturbation of the stratum corneum's lipid bilayer, leading to increased fluidity and permeability.

Quantitative Comparison of Chemical Enhancers

The effectiveness of a chemical penetration enhancer is typically quantified by the enhancement ratio (ER) or enhancement factor (EF), which is the ratio of the drug's flux or permeability coefficient in the presence of the enhancer to that in its absence. The following tables summarize quantitative data for various classes of enhancers.

Table 1: Enhancement Ratios of Terpenes for Ibuprofen and Ketoprofen Delivery

| Terpene (Concentration) | Drug | Skin Model | Enhancement Ratio (ER) | Reference |

| 1,8-Cineole (synergistic with microneedles) | Ibuprofen | Rat | 3.307 | |

| Chuanxiong oil | Ibuprofen | Not Specified | > Azone | |

| Angelica oil | Ibuprofen | Not Specified | > Azone | |

| Cinnamon oil | Ibuprofen | Not Specified | > Azone | |

| Clove oil | Ibuprofen | Not Specified | > Azone | |

| Menthol | Ketoprofen | Human | - | |

| Camphor | Ketoprofen | Human | - |

Table 2: Enhancement of Transdermal Delivery by Fatty Acids

| Fatty Acid (Concentration) | Drug | Skin Model | Permeation Enhancement | Reference |

| Oleic Acid | Naloxone | Human | Effective | |

| C9-12 branched fatty acids | Naloxone | Human | Maximum Flux | |

| Unsaturated C16-18 fatty acids | Naloxone | Human | More effective than saturated | |

| Oleic Acid | Ibuprofen | Not Specified | - | |

| Linolenic Acid | Ibuprofen | Not Specified | - |

Table 3: Enhancement Factors of Ionic Liquids and Deep Eutectic Solvents

| Enhancer | Drug | Skin Model | Enhancement | Reference |

| Lidocaine docusate (B154912) (IL) | Lidocaine | Rat | Enhanced topical analgesia | |

| Lidocaine•Ibuprofen (DES) | Lidocaine | Rat | Faster and higher systemic absorption | |

| Choline and geranic acid (CAGE - DES) | Curcumin | Not Specified | Enhanced permeation | |

| Choline-oleate (DES) | Insulin | Porcine | ~5.5 µg/cm² permeated in 12h |

Experimental Protocols for Enhancer Evaluation

The discovery and development of new chemical enhancers rely on a series of well-defined experimental protocols to assess their efficacy and safety.

High-Throughput Screening (HTS) of Potential Enhancers

The initial discovery phase often involves high-throughput screening to rapidly evaluate a large library of candidate compounds.

Protocol: High-Throughput Screening using Skin Impedance

-

Preparation of Skin Samples: Use excised animal or human skin, ensuring the stratum corneum is intact.

-

Multi-well Plate Setup: Place skin samples in a multi-well plate format, with the stratum corneum facing up.

-

Enhancer Application: Apply a small volume of each candidate enhancer solution to the designated wells.

-

Impedance Measurement: Measure the electrical impedance of the skin in each well at regular intervals. A decrease in impedance indicates a disruption of the skin barrier.

-

Data Analysis: Identify compounds that cause a significant and reversible decrease in skin impedance as potential enhancers.

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

IVPT is the gold standard for quantifying the permeation of a drug across a skin sample.

Detailed Protocol:

-

Skin Preparation: Obtain full-thickness skin (human or animal, e.g., porcine ear skin) and dermatomed to a thickness of approximately 500-1000 µm.

-

Franz Cell Assembly: Mount the dermatomed skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Phase: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintain at 32 ± 1 °C. Ensure the medium is degassed to prevent bubble formation.

-

Formulation Application: Apply a finite dose of the drug formulation containing the chemical enhancer to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the enhancement ratio.

Skin Irritation Testing